molecular formula C11H16S B1596540 4-tert-Butyl-o-thiocresol CAS No. 15570-10-2

4-tert-Butyl-o-thiocresol

Cat. No.: B1596540
CAS No.: 15570-10-2
M. Wt: 180.31 g/mol
InChI Key: DUZJXKYBSMFDIU-UHFFFAOYSA-N
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Description

4-tert-Butyl-o-thiocresol, also known as 4-tert-Butyl-2-methylthiophenol, is an organic compound with the molecular formula C11H16S. It is a derivative of thiophenol, where the phenyl ring is substituted with a tert-butyl group at the para position and a methyl group at the ortho position relative to the thiol group. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-o-thiocresol typically involves the alkylation of thiophenol derivatives. One common method is the Friedel-Crafts alkylation, where thiophenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-o-thiocresol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates under basic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-tert-Butyl-o-thiocresol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as an intermediate in the production of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-o-thiocresol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound can also undergo redox reactions, influencing cellular redox balance and potentially exerting antioxidant effects.

Comparison with Similar Compounds

    Thiophenol: The parent compound, lacking the tert-butyl and methyl substituents.

    4-tert-Butylthiophenol: Similar structure but without the methyl group at the ortho position.

    2-Methylthiophenol: Lacks the tert-butyl group.

Uniqueness: 4-tert-Butyl-o-thiocresol is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity in substitution reactions, while the methyl group can influence the compound’s electronic properties.

Properties

IUPAC Name

4-tert-butyl-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZJXKYBSMFDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051751
Record name 4-tert-Butyl-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15570-10-2
Record name 4-tert-Butyl-o-thiocresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-o-thiocresol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butyl-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYL-O-THIOCRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI73741492
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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